molecular formula C14H15Cl2N3 B4305614 (3,4-DICHLOROPHENYL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE

(3,4-DICHLOROPHENYL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE

Cat. No.: B4305614
M. Wt: 296.2 g/mol
InChI Key: UUVMCIRCUAAPCO-UHFFFAOYSA-N
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Description

(3,4-DICHLOROPHENYL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE is a chemical compound that belongs to the class of pyrazoline derivatives. . This compound, with its unique structure, has garnered interest for its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DICHLOROPHENYL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE typically involves the reaction of 3,4-dichlorophenylacetonitrile with a suitable pyrazoline derivative. One common method involves the use of hydrazine derivatives under specific reaction conditions . For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3,4-DICHLOROPHENYL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3,4-DICHLOROPHENYL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s pyrazoline moiety is known to interact with various enzymes and receptors, leading to its biological effects . For instance, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-DICHLOROPHENYL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE is unique due to the presence of both the dichlorophenyl and pyrazoline moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3/c1-9-7-14(2,3)19(18-9)13(8-17)10-4-5-11(15)12(16)6-10/h4-6,13H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVMCIRCUAAPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C)C)C(C#N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,4-DICHLOROPHENYL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE
Reactant of Route 2
(3,4-DICHLOROPHENYL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE
Reactant of Route 3
(3,4-DICHLOROPHENYL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE
Reactant of Route 4
(3,4-DICHLOROPHENYL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE
Reactant of Route 5
(3,4-DICHLOROPHENYL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE
Reactant of Route 6
(3,4-DICHLOROPHENYL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE

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